4-(Methoxymethylene)tetrahydro-2h-thiopyran
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Overview
Description
4-(Methoxymethylene)tetrahydro-2H-thiopyran is an organic compound with the molecular formula C7H12OS and a molecular weight of 144.23 g/mol It is a derivative of tetrahydrothiopyran, featuring a methoxymethylene group at the 4-position of the thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethylene)tetrahydro-2H-thiopyran typically involves the reaction of tetrahydrothiopyran with methoxymethylene reagents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethylene)tetrahydro-2H-thiopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different thiopyran derivatives.
Substitution: The methoxymethylene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiopyran ring .
Scientific Research Applications
4-(Methoxymethylene)tetrahydro-2H-thiopyran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methoxymethylene)tetrahydro-2H-thiopyran involves its interaction with specific molecular targets and pathways. The methoxymethylene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2H-Thiopyran, tetrahydro-4-methyl-: This compound has a similar thiopyran ring structure but differs in the substituent at the 4-position.
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate: Another thiopyran derivative with different functional groups, used in various chemical applications.
Uniqueness
4-(Methoxymethylene)tetrahydro-2H-thiopyran is unique due to the presence of the methoxymethylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C7H12OS |
---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
4-(methoxymethylidene)thiane |
InChI |
InChI=1S/C7H12OS/c1-8-6-7-2-4-9-5-3-7/h6H,2-5H2,1H3 |
InChI Key |
GYDWKLRCVMKVBG-UHFFFAOYSA-N |
Canonical SMILES |
COC=C1CCSCC1 |
Origin of Product |
United States |
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